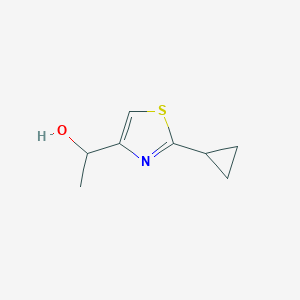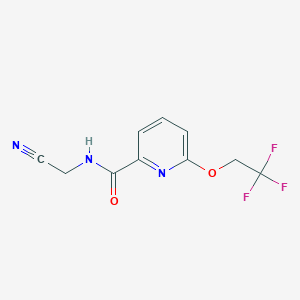
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of TYK2 (tyrosine kinase 2), which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. Therefore, the inhibition of TYK2 has the potential to modulate the immune response and reduce inflammation.
Mecanismo De Acción
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can modulate the immune response and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been shown to improve disease symptoms and reduce disease activity in human clinical trials for the treatment of psoriasis and psoriatic arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various inflammatory diseases. However, like any other small molecule inhibitor, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. Therefore, it is important to use N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide in combination with other techniques, such as genetic knockout or knockdown, to validate its effects on TYK2.
Direcciones Futuras
There are several potential future directions for the research on N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide. Firstly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in other preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Secondly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other inhibitors of the JAK-STAT pathway, such as JAK inhibitors or STAT inhibitors, to identify potential synergistic effects. Finally, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other immunomodulatory agents, such as biologics or cell therapies, to identify potential combination therapies for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-6-(2,2,2-trifluoroethoxy)pyridine with cyanomethyl magnesium bromide, followed by the reaction with 2-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. In these models, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation and improve disease symptoms. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been studied in human clinical trials for the treatment of psoriasis and psoriatic arthritis. In these trials, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide demonstrated efficacy in reducing disease activity and improving patient outcomes.
Propiedades
IUPAC Name |
N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)6-18-8-3-1-2-7(16-8)9(17)15-5-4-14/h1-3H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMKXQPPUSKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)
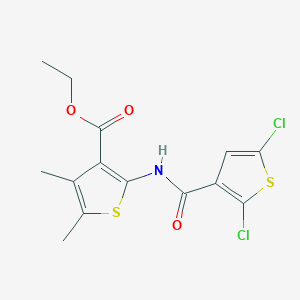
![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)
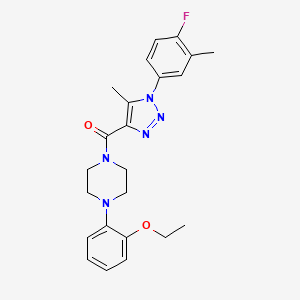
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2890375.png)
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
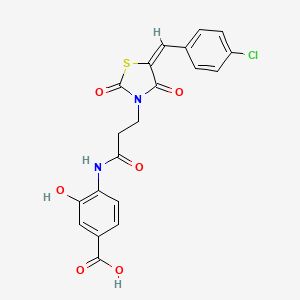
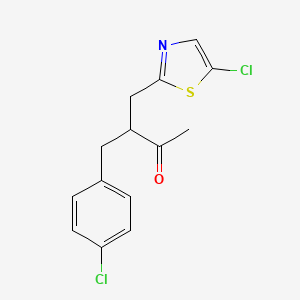
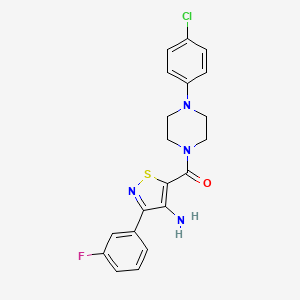
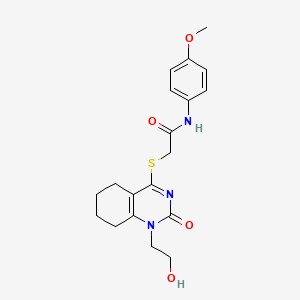
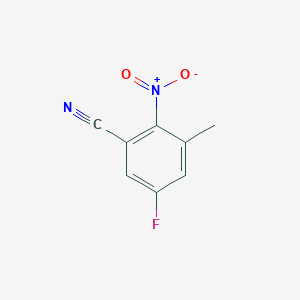
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
